Cas no 18153-40-7 (9-(2,4,6-trimethylphenyl)-9h-fluorene)

9-(2,4,6-trimethylphenyl)-9h-fluorene 化学的及び物理的性質
名前と識別子
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- 9-(2,4,6-trimethylphenyl)-9h-fluorene
- 9-mesitylfluorene
- AC1L5SSJ
- AC1Q1HVP
- AG-K-24073
- AR-1H4923
- CTK0H5943
- NSC132572
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計算された属性
- 精确分子量: 284.1566
じっけんとくせい
- PSA: 0
- LogP: 5.77240
9-(2,4,6-trimethylphenyl)-9h-fluorene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB541876-100mg |
9-Mesitylfluorene; . |
18153-40-7 | 100mg |
€279.40 | 2025-02-18 | ||
abcr | AB541876-100 mg |
9-Mesitylfluorene; . |
18153-40-7 | 100mg |
€279.40 | 2023-06-14 | ||
abcr | AB541876-50 mg |
9-Mesitylfluorene; . |
18153-40-7 | 50mg |
€182.60 | 2023-06-14 | ||
abcr | AB541876-50mg |
9-Mesitylfluorene; . |
18153-40-7 | 50mg |
€182.60 | 2025-02-18 |
9-(2,4,6-trimethylphenyl)-9h-fluorene 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
9-(2,4,6-trimethylphenyl)-9h-fluoreneに関する追加情報
9-(2,4,6-trimethylphenyl)-9H-fluorene: An Overview of Its Structure, Properties, and Applications
9-(2,4,6-trimethylphenyl)-9H-fluorene, with the CAS number 18153-40-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique structural and chemical properties. This compound belongs to the class of fluorenes, which are tricyclic aromatic hydrocarbons widely used in various fields such as materials science, pharmaceuticals, and organic electronics. The presence of the 2,4,6-trimethylphenyl substituent imparts additional stability and functional versatility to the molecule.
The molecular structure of 9-(2,4,6-trimethylphenyl)-9H-fluorene consists of a fluorene core with a substituted phenyl ring. The fluorene core is characterized by its three-ring system: two benzene rings fused to a central cyclohexene ring. The 2,4,6-trimethylphenyl group is attached to the 9-position of the fluorene core, which is a critical site for functionalization and modification. This specific substitution pattern enhances the compound's solubility in organic solvents and its thermal stability.
In terms of physical properties, 9-(2,4,6-trimethylphenyl)-9H-fluorene is a crystalline solid at room temperature with a melting point typically ranging from 150 to 155°C. It exhibits excellent thermal stability and can withstand temperatures up to 300°C without significant degradation. The compound is also highly resistant to oxidation and photodegradation, making it suitable for long-term storage and use in various applications.
The optical properties of 9-(2,4,6-trimethylphenyl)-9H-fluorene are particularly noteworthy. It displays strong absorption in the ultraviolet (UV) region and emits blue fluorescence under UV light. This fluorescence property makes it an attractive candidate for use in optical materials such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.
In the field of materials science, 9-(2,4,6-trimethylphenyl)-9H-fluorene has been extensively studied for its potential applications in organic electronics. Recent research has shown that this compound can be used as a building block for constructing high-performance organic semiconductors. Its excellent charge transport properties and thermal stability make it suitable for use in organic field-effect transistors (OFETs) and photovoltaic devices.
In the pharmaceutical industry, 9-(2,4,6-trimethylphenyl)-9H-fluorene has shown promise as a lead compound for drug development. Its unique structure allows for the introduction of various functional groups that can enhance its biological activity. For example, recent studies have explored its potential as a scaffold for developing anti-cancer drugs due to its ability to interact with specific cellular targets.
The synthetic routes for preparing 9-(2,4,6-trimethylphenyl)-9H-fluorene have been well-documented in the literature. One common method involves the reaction of 1-bromo-3,5-dimethylbenzene with fluorenone in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield the desired product. Alternative synthetic strategies have also been developed to improve yield and purity.
The environmental impact of 9-(2,4,6-trimethylphenyl)-9H-fluorene is an important consideration in its commercial use. Studies have shown that this compound is biodegradable under aerobic conditions and does not accumulate in the environment. However, proper disposal methods should be followed to minimize any potential ecological risks.
In conclusion, 9-(2,4,6-trimethylphenyl)-9H-fluorene, with CAS number 18153-40-7, is a multifaceted compound with a wide range of applications in materials science, pharmaceuticals, and organic electronics. Its unique structural features and favorable physical properties make it an attractive candidate for further research and development. As new synthetic methods and application areas continue to emerge, this compound is likely to play an increasingly important role in advancing various scientific fields.
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